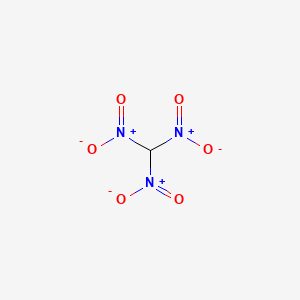

Trinitromethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trinitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN3O6/c5-2(6)1(3(7)8)4(9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGVDNRJCGPNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN3O6 | |

| Record name | trinitromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trinitromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060160 | |

| Record name | Methane, trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 15 deg C; [Merck Index] | |

| Record name | Trinitromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-25-9 | |

| Record name | Trinitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5IR4EM1R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trinitromethane: A Technical Guide to its Discovery and Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the chemical formula HC(NO₂)₃. Since the initial preparation of its ammonium salt in 1857, it has been a subject of significant interest in the field of energetic materials and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and various synthetic routes to this compound, catering to researchers, scientists, and professionals in drug development. The document details historical and modern synthetic methodologies, presents a consolidated summary of its physicochemical properties, and provides explicit experimental protocols. Visualizations of key synthesis pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The journey of this compound began in 1857 when the Russian chemist Leon Nikolaevich Shishkov first obtained its ammonium salt.[1] However, the isolation of the free compound in a pure form came later. A significant milestone in its production was the discovery in 1900 of a method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.[1] This process became the cornerstone of industrial this compound production throughout the 20th century.[1] During World War II, Germany explored the large-scale manufacture of this compound as an intermediate for other explosives.[2]

Physicochemical Properties

This compound is a white crystalline solid that is highly acidic, readily forming a yellow anion, (NO₂)₃C⁻.[1] This strong acidity is a defining characteristic of the molecule. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of a less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form is the thermodynamically more stable and commonly isolated form.

Table 1: Physicochemical Properties of this compound (Nitroform)

| Property | Value | Reference(s) |

| Molecular Formula | CHN₃O₆ | [3] |

| Molecular Weight | 151.04 g/mol | [3] |

| Appearance | White to pale yellow crystals | [1] |

| Melting Point (nitro-form) | 15 °C | [3][4] |

| Melting Point (aci-form) | >22 °C | |

| Boiling Point | Decomposes above 25 °C | [2] |

| Density | 1.469 g/cm³ | [1] |

| pKa | 0.17 ± 0.02 at 20 °C | [1] |

| Solubility in Water | Soluble | [2] |

| ¹H NMR (CDCl₃) | δ 7.19 ppm | [5] |

| ¹³C NMR (CDCl₃) | Referenced | [6] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from historical industrial processes to modern laboratory-scale preparations.

Industrial Synthesis from Acetylene

The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the primary industrial method for producing this compound.[7][8] The process involves the nitration of acetylene to form a solution containing nitroform, which is then isolated.[8] Recovery and recycling of the nitric acid are crucial for the economics of this process.[8]

Synthesis from Tetranitromethane

A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.[1] This method proceeds through the formation of the potassium salt of this compound, which is then acidified to yield the free compound.

Synthesis from Isopropyl Alcohol

A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an excess of concentrated nitric acid.[8] This process offers a safer and more economical alternative to the acetylene-based synthesis.

Novel Synthetic Routes

Researchers have explored alternative starting materials for the synthesis of this compound. One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and acetic anhydride.[7] Another approach utilizes acetylacetone as the substrate in a reaction with fuming nitric acid.[5][9] These newer methods aim to provide milder reaction conditions and improved safety profiles.

Experimental Protocols

Protocol for Synthesis from Tetranitromethane

This protocol is adapted from established laboratory procedures.[2][10]

Materials:

-

Potassium hydroxide (KOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Tetranitromethane (C(NO₂)₄)

-

Anhydrous ethyl ether

-

Anhydrous hydrogen chloride (HCl) gas

-

Anhydrous methyl alcohol

-

Water

Procedure:

-

Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5 °C in a salt-ice bath.[2]

-

While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[2]

-

Slowly add 117 mL of tetranitromethane, maintaining the temperature between 20-25 °C.[2]

-

Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium nitroformate should form.[2]

-

Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[2]

-

Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride gas through the suspension until the yellow color disappears.[2]

-

Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[2]

-

Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude this compound (yield: 85-90%).[2]

Protocol for Synthesis from Isopropyl Alcohol

This protocol is based on a patented method.[8]

Materials:

-

98% Nitric acid (HNO₃)

-

Isopropyl alcohol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[8]

-

Warm the acid to approximately 60 °C.[8]

-

Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining the temperature at 60 °C with external cooling.[8]

-

Heat the solution to about 70 °C and maintain this temperature for 2 hours.[8]

-

Cool the solution to ambient temperature. The resulting solution contains this compound.

-

The this compound can be recovered from the reaction mixture.

Safety Considerations

This compound and its salts are energetic materials and should be handled with extreme caution.[1][2] It is sensitive to heat and impact, and its synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The synthesis procedures can generate toxic fumes, and therefore, should be carried out in a well-ventilated fume hood.

Conclusion

This compound remains a compound of significant interest due to its unique chemical properties and applications in energetic materials. This technical guide has provided a detailed overview of its discovery and various synthetic methodologies, from established industrial processes to modern laboratory techniques. The compiled data on its physicochemical properties and detailed experimental protocols offer a valuable resource for researchers and scientists. The continued exploration of novel and safer synthetic routes will undoubtedly expand the utility of this compound in various fields of chemical science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound [a.osmarks.net]

- 3. This compound | CHN3O6 | CID 10602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Methane, nitro- [webbook.nist.gov]

- 7. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]

- 8. US4122124A - Production of this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Early Studies on the Properties and Synthesis of Nitroform (Trinitromethane)

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the early research conducted on nitroform, also known as trinitromethane [HC(NO₂)₃]. It covers the initial synthesis methods, key physical and chemical properties, and significant reactions of this highly acidic methane derivative. The information is compiled from historical chemical literature and presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this unique chemical entity or its derivatives.

Introduction

Nitroform, or this compound, is a nitroalkane with the chemical formula HC(NO₂)₃.[1] It was first obtained in 1857 by the Russian chemist Leon Nikolaevich Shishkov as its ammonium salt.[1] As a molecule with three nitro groups attached to a single carbon, nitroform is a powerful oxidizer and has been a subject of interest for its energetic properties and as an intermediate in the synthesis of other high-energy materials.[1][2] Its most notable chemical characteristic is its remarkably high acidity for a methane derivative, readily forming the stable, intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This guide will delve into the foundational studies that characterized these and other properties.

Physical and Chemical Properties of Nitroform

Early research established the fundamental physical and chemical constants for nitroform. These properties are summarized in the table below. The compound typically appears as pale yellow crystals and is notable for its significant solubility in water, with which it forms a strongly acidic solution.[1][3]

| Property | Value | Reference |

| Molar Mass | 151.04 g/mol | [1] |

| Appearance | Pale yellow, crystalline solid | [1] |

| Density | 1.469 g/cm³ | [1] |

| Melting Point | 15 °C (288 K) | [1] |

| Solubility in Water | 44 g / 100 mL at 20 °C | [1] |

| Acidity (pKa) | 0.17 ± 0.02 at 20 °C | [1] |

Early Synthesis Protocols

Several methods for the synthesis of nitroform were developed during the early period of its study. The most significant of these are detailed below.

Industrial Synthesis: Nitration of Acetylene

In 1900, it was discovered that nitroform could be synthesized by the reaction of acetylene with anhydrous nitric acid.[1] This method became the primary industrial process for nitroform production throughout the 20th century.[1] The reaction typically required the use of a mercury nitrate catalyst, which from a modern perspective, presents significant environmental and safety concerns.[2]

Caption: Industrial synthesis of nitroform via nitration of acetylene.

Laboratory Synthesis: Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.[1] This method is often used to prepare salts of nitroform, such as potassium nitroformate.

Experimental Protocol:

-

A solution of potassium hydroxide (6.9 g, 122.4 mmol) is prepared in a mixture of water (7 mL) and ethanol (17 mL).

-

The solution is cooled in an ice-water bath to maintain a temperature between 15-20 °C.

-

Tetranitromethane (12 g, 61.2 mmol) is added dropwise to the stirred potassium hydroxide solution.

-

A yellow precipitate of potassium nitroformate forms immediately upon addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The precipitate is collected by filtration, washed sequentially with ice-water (10 mL), ethanol (10 mL), and a final portion of ice-water (10 mL).

-

The resulting yellow powder, potassium nitroformate, is dried in the air. The reported yield for this method is high, around 94%.

Caption: Laboratory synthesis of potassium nitroformate from tetranitromethane.

Other Early Synthetic Routes

Other early methods for producing nitroform included the nitration of various organic substrates such as acetone or isopropanol.[2][4] For instance, one procedure involved the dropwise addition of isopropyl alcohol to 98% nitric acid pre-heated to about 60 °C, followed by a two-hour heating period at 70 °C.[4] These methods were often hazardous due to the volatility and flammability of the starting materials and the evolution of large quantities of nitrogen oxides.[2][4]

Acidity and the Nitroformate Anion

Nitroform is a remarkably strong acid for a carbon-based compound, with a pKa measured at 0.17 ± 0.02 at 20 °C.[1] It readily dissolves in water, dissociating to form an acidic, intensely yellow solution.[1] This color is due to the formation of the nitroformate anion, [C(NO₂)₃]⁻. The stability of this anion is a key feature of nitroform's chemistry. There is evidence to suggest that the anion exhibits Y-aromaticity, a disputed form of aromaticity, which may contribute to its stability.[1]

Caption: Dissociation of nitroform into the stable nitroformate anion.

Key Reactions of Nitroform

Condensation with Formaldehyde

A significant reaction of nitroform discovered during World War II by British chemists Hurd and Starke is its condensation with formaldehyde.[1] This reaction yields 2,2,2-trinitroethanol, a compound that found use as a solvent for nitrocellulose and as a precursor to other high explosives.[1]

Caption: Condensation reaction of nitroform with formaldehyde.

Formation of Salts

Nitroform readily reacts with bases to form a series of bright yellow, ionic salts known as nitroformates.[1] Many of these salts are unstable and can be detonated by heat or impact.[1]

-

Potassium Nitroformate (KC(NO₂)₃) : A lemon-yellow crystalline solid that decomposes slowly at room temperature and explodes above 95 °C.[1]

-

Ammonium Nitroformate ((NH₄)C(NO₂)₃) : More stable than the potassium salt, it deflagrates or explodes above 200 °C.[1]

-

Hydrazinium Nitroformate ((N₂H₅)C(NO₂)₃) : Thermally stable to above 125 °C, it has been investigated as a more environmentally friendly oxidizer for solid rocket fuels.[1]

Stability and Hazards

Pure nitroform and its salts are energetic materials and must be handled with care. The compound itself is corrosive and functions as a strong oxidant.[1] Early studies noted its unsatisfactory stability for practical use as an explosive on its own, with decomposition occurring even at temperatures as low as 30-35 °C.[3] The decomposition of nitroform salts appears to be autocatalytic at elevated temperatures and is promoted by alkaline substances and certain metals like copper, iron, cobalt, and nickel, or their ions.[5] This inherent instability has been a significant barrier to the broader application of nitroform-based materials, a challenge that modern research continues to address.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A novel synthesis of nitroform by the nitrolysis of cucurbituril [html.rhhz.net]

- 3. US2992910A - Nitroform derivative explosives - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US3384675A - Stabilization of nitroform salts - Google Patents [patents.google.com]

- 6. Taming nitroformate through encapsulation with nitrogen-rich hydrogen-bonded organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Spectroscopic Analysis of Trinitromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitromethane, also known as nitroform, is a powerful oxidizing agent and a key intermediate in the synthesis of various energetic materials.[1][2] Its chemical formula is HC(NO₂)₃.[2] Understanding its chemical structure and spectroscopic properties is crucial for its safe handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

This compound is a methane derivative where three hydrogen atoms are substituted by nitro groups. In its pure, neutral form, it exists as a pale yellow crystalline solid.[2] The molecule is highly acidic, with a pKa of 0.17 at 20°C, readily deprotonating to form the intensely yellow trinitromethanide or nitroformate anion, [C(NO₂)₃]⁻.[2]

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a cubic system with the space group Pa-3. The unit cell parameter 'a' is 10.3580 Å.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of this compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the this compound molecule.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent | Reference |

| ¹H | 7.19 | J(¹³C-¹H) = 195.8 | - | FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963) |

| ¹³C | 122.3 | - | CDCl₃ | M.D. Coburn, C.B. Storm, D.W.Moore, Magn. Res. Chem. 28, 16 (1990) |

| ¹⁴N | ~ -30 to -50 (estimated) | - | Neat/Organic Solvent | Relative to CH₃NO₂ |

¹H NMR: The single proton in this compound gives rise to a singlet in the ¹H NMR spectrum. The significant downfield shift to 7.19 ppm is due to the strong electron-withdrawing nature of the three nitro groups.

¹³C NMR: The single carbon atom in this compound is also significantly deshielded by the attached nitro groups, resulting in a resonance around 122.3 ppm.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational modes are associated with the C-H bond and the nitro groups.

| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |

| ~3000 | C-H stretch | IR, Raman | Weak |

| ~1600 - 1530 | NO₂ asymmetric stretch | IR, Raman | Strong |

| ~1370 - 1300 | NO₂ symmetric stretch | IR, Raman | Strong |

| ~920 | C-N stretch | IR, Raman | Medium |

| ~830 | NO₂ scissoring | IR, Raman | Medium |

| ~600 | NO₂ rocking | IR, Raman | Medium |

The infrared and Raman spectra are dominated by the strong absorptions of the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups are particularly characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound itself is colorless, but its deprotonated form, the nitroformate anion ([C(NO₂)₃]⁻), is intensely yellow.[2] This is due to a strong absorption in the UV-Vis region.

| Species | λmax (nm) | Solvent |

| [C(NO₂)₃]⁻ (Nitroformate anion) | 350 | Water/Polar Solvents |

The absorption at 350 nm is attributed to a π → π* transition within the conjugated system of the nitroformate anion.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the hydrolysis of tetranitromethane.[2]

Materials:

-

Tetranitromethane

-

Potassium hydroxide (KOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous ethyl ether

-

Anhydrous hydrogen chloride (HCl) gas

-

Anhydrous methyl alcohol

-

Round-bottomed flask (1000 mL)

-

Stirring apparatus

-

Ice-salt bath

-

Filtration apparatus (glass filter paper)

Procedure:

-

Prepare a solution of 168 g of KOH in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5°C in an ice-salt bath.[1]

-

While stirring, add 108 mL of 30% hydrogen peroxide to the KOH solution.[1]

-

Slowly add 117 mL of tetranitromethane to the solution, maintaining the temperature between 20-25°C.[1]

-

Allow the temperature to rise to 30°C over 15 minutes. A bright yellow solid of potassium nitroformate should precipitate.[1]

-

Filter the yellow solid using glass filter paper, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[1]

-

To obtain free this compound, suspend the potassium salt in anhydrous ethyl ether and pass anhydrous HCl gas through the suspension until the yellow color disappears.[1]

-

Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[1]

-

Evaporate the ethyl ether from the filtrate under reduced pressure to yield crude this compound, which can be further purified by sublimation.[1]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Due to the reactive nature of this compound, sample preparation should be conducted with care. For ¹H and ¹³C NMR, dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any reactions with atmospheric moisture.

-

Instrumentation: A standard FT-NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁴N NMR: Due to the low sensitivity and broad signals, ¹⁴N NMR is more challenging. A high-field spectrometer and a dedicated nitrogen probe are recommended. Use a neat sample or a concentrated solution. Nitromethane is often used as an external reference.[3]

IR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

KBr Pellet: Mix a small amount of finely ground this compound with dry KBr powder and press into a transparent disk.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, and then press it between two KBr plates.

-

-

Instrumentation: A standard FT-IR spectrometer is used. A background spectrum of the KBr pellet or Nujol on KBr plates should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: Solid samples can be placed directly into a capillary tube or onto a microscope slide for analysis. Due to its energetic nature, care should be taken to avoid excessive laser power or prolonged exposure.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample decomposition. The scattered light is collected and analyzed by a spectrometer.

UV-Vis Spectroscopy:

-

Sample Preparation: To observe the spectrum of the nitroformate anion, dissolve a small amount of this compound or one of its salts in a polar solvent like water or ethanol. The concentration should be adjusted to obtain an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: A standard UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to record the baseline. The spectrum of the sample solution is then recorded over the desired wavelength range (typically 200-800 nm).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and spectroscopic analysis of this compound. The quantitative data, presented in clear tables, along with the comprehensive experimental protocols, offer a valuable resource for researchers and scientists. The logical workflow diagram further clarifies the interconnectedness of the analytical techniques employed in the characterization of this important energetic material. Adherence to the outlined safety precautions and experimental procedures is paramount when working with this compound.

References

A Technical Guide to the Historical Synthesis of Trinitromethane (Nitroform)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methodologies for the preparation of trinitromethane, also known as nitroform. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through diagrams.

Introduction

This compound, HC(NO₂)₃, is a highly acidic and energetic nitroalkane first obtained as its ammonium salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] Due to its high oxygen content and the ability to form a range of salts, it has been a compound of significant interest, primarily as an intermediate in the synthesis of explosives and propellants.[2][3] Historically, several methods have been developed for its synthesis, each with unique characteristics and challenges. This guide explores the core historical methods for the preparation of this important chemical compound.

Historical Synthesis Methods and Experimental Protocols

Several key methods have been historically employed for the synthesis of this compound. The most prominent among these are the nitration of acetylene, the hydrolysis of tetranitromethane, and the nitration of various organic precursors like isopropanol and acetone.

Nitration of Acetylene

Discovered in 1900, the reaction of acetylene with anhydrous nitric acid became a significant industrial process for producing nitroform during the 20th century.[1] This method typically involves the use of a mercury salt catalyst.[3][4][5][6]

Reaction Pathway:

The overall reaction is complex, but can be generally represented as:

C₂H₂ + 3HNO₃ → HC(NO₂)₃ + CO₂ + H₂O + N₂O

Experimental Protocol (Conceptual):

Detailed historical industrial protocols are not fully available in the provided literature, but the general principle involves bubbling acetylene gas through concentrated nitric acid in the presence of a mercuric nitrate catalyst.[4][5] The resulting nitroform is then present in the nitric acid solution and requires subsequent separation and purification.[7]

Logical Workflow for Acetylene Nitration:

Caption: Workflow for this compound production from Acetylene.

Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis of this compound involves the mild basic hydrolysis of tetranitromethane.[1][8] This method is known for producing a high yield of the potassium salt of this compound, which can then be converted to the free acid.

Reaction Pathway:

2 C(NO₂)₄ + 2 KOH + H₂O₂ → 2 KC(NO₂)₃ + O₂ + 2 H₂O

KC(NO₂)₃ + HCl → HC(NO₂)₃ + KCl

Experimental Protocol:

-

Preparation of the Reagent Solution: A solution of 168 g of potassium hydroxide in 350 mL of water is prepared in a 1000-mL round-bottomed flask and cooled to 5 °C in a salt-ice bath.[2][8]

-

Addition of Hydrogen Peroxide: While stirring, 108 mL of 30% hydrogen peroxide is added to the cooled potassium hydroxide solution.[2][8]

-

Addition of Tetranitromethane: 117 mL of tetranitromethane is added at a rate that maintains the reaction temperature between 20-25 °C.[2][8]

-

Reaction Completion: The temperature is then allowed to rise to 30 °C over a period of 15 minutes.[2][8]

-

Isolation of Potassium Nitroformate: The resulting bright yellow solid (potassium salt of this compound) is collected by filtration using glass filter paper due to its high acidity. The solid is washed with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air-dried. This step yields 100% of the potassium salt.[2][8]

-

Conversion to this compound: The potassium salt is suspended in anhydrous ethyl ether, and anhydrous hydrogen chloride gas is passed through the suspension until the yellow color disappears.[2][8]

-

Final Product Isolation: The white precipitate of potassium chloride is filtered off and washed with anhydrous ethyl ether. The ether is evaporated from the filtrate under reduced pressure to yield crude this compound, which can be further purified by sublimation.[2]

Reaction Diagram for Hydrolysis of Tetranitromethane:

Caption: Synthesis of this compound from Tetranitromethane.

Nitration of Isopropyl Alcohol

The nitration of isopropyl alcohol with concentrated nitric acid is another historical method for producing this compound.[7][8] This method avoids the use of a mercury catalyst.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[7][8]

-

Initial Charge: 140 mL (3.33 moles) of 98% nitric acid is introduced into the flask and warmed to approximately 60 °C.[7][8]

-

Addition of Isopropyl Alcohol: 20 mL (0.26 mole) of isopropyl alcohol is added dropwise over a 10-minute interval, with external cooling to maintain the temperature at 60 °C.[7][8]

-

Reaction Period: The solution is then heated to about 70 °C and held at this temperature for 2 hours. Significant evolution of brown gaseous fumes is observed during this nitration.[7][8]

-

Product Isolation: The solution is subsequently cooled to ambient temperature for analysis and extraction of the nitroform.[7]

Nitration of Acetone

Acetone can also serve as a starting material for the synthesis of this compound through reaction with an excess of nitric acid.[9]

Experimental Protocol (General):

The process involves reacting acetone with an excess of a nitronium ion source, preferably nitric acid with a concentration of 70% or greater. The reaction is typically conducted at a temperature range of 30 °C to 150 °C.[9] For instance, 98% nitric acid can be warmed to about 60 °C, and acetone is added while maintaining the temperature.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the historical preparation methods of this compound.

Table 1: Comparison of Historical Synthesis Methods for this compound

| Method | Starting Material | Key Reagents | Catalyst | Yield | Reference |

| Nitration of Acetylene | Acetylene | Concentrated Nitric Acid | Mercuric Nitrate | Not specified in provided text | [1][3][4][5][6] |

| Hydrolysis of Tetranitromethane | Tetranitromethane | KOH, H₂O₂, HCl | None | 85-90% (crude) | [2] |

| Nitration of Isopropyl Alcohol | Isopropyl Alcohol | 98% Nitric Acid | None | Up to 50-58% | [8] |

| Nitration of Acetone | Acetone | >70% Nitric Acid | None | Up to 60% conversion | [9] |

| Nitration of Potassium Dinitroacetyl Urea | Potassium Dinitroacetyl Urea | Concentrated H₂SO₄, Concentrated HNO₃ | None | 68% | [6] |

Table 2: Reagent Quantities and Reaction Conditions for Selected Methods

| Method | Starting Material (Amount) | Key Reagents (Amount) | Temperature | Duration | Reference |

| Hydrolysis of Tetranitromethane | Tetranitromethane (117 mL) | KOH (168 g in 350 mL H₂O), 30% H₂O₂ (108 mL) | 5 °C to 30 °C | Not specified | [2][8] |

| Nitration of Isopropyl Alcohol | Isopropyl Alcohol (20 mL, 0.26 mole) | 98% Nitric Acid (140 mL, 3.33 moles) | 60 °C to 70 °C | 2 hours | [7][8] |

Conclusion

The historical preparation of this compound has evolved from early laboratory curiosities to larger-scale industrial processes. The choice of method was often dictated by the available starting materials, safety considerations, and the desired scale of production. While the nitration of acetylene was a prominent industrial method, the hydrolysis of tetranitromethane offered a high-yield laboratory synthesis. The nitration of more common organic precursors like isopropyl alcohol and acetone represented efforts to develop more economical and catalyst-free processes. This guide provides a foundational understanding of these historical synthetic routes for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound [a.osmarks.net]

- 3. A novel synthesis of nitroform by the nitrolysis of cucurbituril [html.rhhz.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Tetranitromethane - Wikipedia [en.wikipedia.org]

- 6. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]

- 7. US4122124A - Production of this compound - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US3491160A - Process for producing nitroform - Google Patents [patents.google.com]

Nitroform (Trinitromethane): A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroform, systematically known as trinitromethane [HC(NO₂)₃], is a highly energetic compound characterized by the presence of three nitro groups attached to a single carbon atom. Its unique chemical structure imparts significant oxidizing properties, making it a subject of interest in the field of energetic materials and as a potential synthon in organic chemistry. However, the same attributes that confer its high energy content also contribute to its inherent instability, posing significant challenges in its handling, storage, and application. This technical guide provides an in-depth overview of the thermodynamic properties and stability of nitroform, offering critical data and experimental context for professionals working with this and related energetic compounds.

Thermodynamic Properties of Nitroform

The thermodynamic properties of nitroform are fundamental to understanding its energy content and predicting its behavior in chemical reactions. The standard molar enthalpy of formation, Gibbs free energy of formation, and entropy provide a quantitative basis for assessing its stability and potential as an energy source.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic properties of nitroform in its standard state (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value |

| Standard Molar Enthalpy of Formation | ΔfH° | -32.8 kJ/mol[1] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -13.4 kJ/mol[1] |

| Standard Molar Entropy | S° | 435.6 J/mol·K[1] |

Stability of Nitroform

The stability of nitroform is a critical consideration for its practical application. It is sensitive to various stimuli, and its decomposition can be initiated by heat, impact, and friction. Understanding the factors that influence its stability is paramount for safe handling and the development of potential stabilization strategies.

Thermal Stability

Nitroform exhibits limited thermal stability. Theoretical analyses of its thermal decomposition suggest that the initial and rate-determining step is the unimolecular decomposition of nitroform into the dinitromethyl radical [•CH(NO₂)₂] and nitrogen dioxide (NO₂). This is followed by a series of complex, exothermic reactions. The activation energy for this initial decomposition step has been calculated to be approximately 45.7 kcal/mol.[2]

Sensitivity to Stimuli

Decomposition Pathway

The decomposition of nitroform is a complex process involving multiple radical species. The primary proposed pathway involves the initial cleavage of a C-N bond, followed by subsequent reactions of the resulting radicals.

References

trinitromethane crystal structure and polymorphism

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Trinitromethane

Introduction

This compound, also known as nitroform, is a simple organic nitro compound with the chemical formula HC(NO₂)₃.[1] It is a highly acidic methane derivative, readily deprotonating to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This property, along with its high oxygen content, makes this compound and its salts valuable as energetic materials and oxidizers in propellants and explosives.[2][3][4] Understanding the solid-state structure and polymorphic behavior of this compound is critical for ensuring the stability, safety, and performance of these energetic materials. This guide provides a detailed overview of the crystal structure of this compound and its polymorphic characteristics, intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of this compound

The crystal structure of neutral this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a cubic system, which is a relatively high symmetry for an organic molecule. The detailed crystallographic data are summarized in the table below.

Crystallographic Data for this compound

| Parameter | Value |

| Formula | CHN₃O₆ |

| Molar Mass | 151.04 g/mol [5][6] |

| Crystal System | Cubic |

| Space Group | P a -3[5] |

| Space Group Number | 205[5] |

| a | 10.3580 Å[5] |

| b | 10.3580 Å[5] |

| c | 10.3580 Å[5] |

| α | 90°[5] |

| β | 90°[5] |

| γ | 90°[5] |

| Z | 8 |

| Calculated Density | 1.925 g/cm³ |

Data sourced from the Crystallography Open Database (COD) entry 2010226, as reported in Schodel, H., et al. (1994).[5]

The Nitroformate Anion Structure

While data on neutral this compound polymorphs is scarce, extensive research has been conducted on the salts of this compound, which contain the nitroformate anion, [C(NO₂)₃]⁻. The structure of this anion is crucial as it dictates the packing and stability of its energetic salts.

Studies on various nitroformate salts, such as those of hydrazine, potassium, and silver, reveal that the nitroformate anion is typically non-planar.[7][8] The central carbon atom and the three nitrogen atoms are generally coplanar, but the nitro groups are twisted out of this plane, giving the anion a propeller-like shape.[7] The degree of this twisting, defined by the dihedral angles between the NO₂ planes and the CN₃ plane, varies depending on the counter-ion and the crystal packing forces, including hydrogen bonding.[7] For instance, in hydrazine nitroform, two independent anions in the crystal structure show significant differences in these dihedral angles.[7]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability, which is of paramount importance in the fields of pharmaceuticals and energetic materials.[9][10]

This compound is reported to exist in at least two forms: the stable crystalline form (mp 15 °C) and an unstable aci-form (mp 50 °C).[6][11] The aci-form, or nitronic acid, is a tautomer of the nitro form. This tautomerism involves the migration of the acidic proton from carbon to one of the oxygen atoms of a nitro group, forming a C=N(O)OH group.

The existence of these forms suggests that crystallization conditions, such as solvent and temperature, play a critical role in determining which polymorph is isolated. The higher melting point of the aci-form is noteworthy, though it is described as unstable.[6] This instability likely leads to its conversion back to the more stable nitro form.

Experimental Protocols

Characterization of the crystal structure and polymorphism of materials like this compound relies on a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Crystal Growth: Single crystals of this compound suitable for diffraction are typically grown by slow evaporation of a solvent or by slow cooling of a saturated solution. Given its low melting point and instability, low-temperature crystallization methods are often required.[2]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., -160 °C or 100 K) to reduce thermal vibrations.[7][12] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections.

-

Structure Solution and Refinement: The positions of the reflections are used to determine the unit cell dimensions and space group. The intensities of the reflections are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to achieve the best fit with the experimental data.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study phase transitions, such as melting and polymorphic transformations.

-

Sample Preparation: A small amount of the sample (typically 3-9 mg) is hermetically sealed in a crucible (e.g., gold-plated copper) to contain any potential decomposition products.[13]

-

Thermal Program: The sample and a reference crucible are heated at a constant rate (e.g., 1, 5, or 10 °C/min).[13]

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like decomposition or some polymorphic transitions) are recorded as peaks in the DSC thermogram. The onset temperature and peak area provide information about the transition temperature and enthalpy change.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and crystal lattice phonons, making it highly sensitive to changes in crystal structure.[9]

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: A monochromatic laser is focused on the sample. The scattered light is collected and analyzed by a spectrometer.

-

Spectral Analysis: Different polymorphs will produce distinct Raman spectra due to differences in their crystal lattice and molecular conformation.[9] The low-frequency region (10-200 cm⁻¹) is often particularly useful for distinguishing polymorphs as it contains peaks corresponding to lattice vibrations (phonons).[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound [a.osmarks.net]

- 3. Hydrazinium nitroformate - Wikipedia [en.wikipedia.org]

- 4. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]

- 5. This compound | CHN3O6 | CID 10602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. The crystal structure of hydrazine nitroform [N2H5+C(NO2)3–] - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. Polymorphism and solvatomorphism 2007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 517-25-9 [chemicalbook.com]

- 12. Taming nitroformate through encapsulation with nitrogen-rich hydrogen-bonded organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

Acidity and pKa Values of Trinitromethane in Diverse Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of trinitromethane, also known as nitroform, in various solvents. This compound is a highly acidic carbon acid, and understanding its dissociation behavior in different media is crucial for its application in synthesis, materials science, and pharmaceutical development. This document summarizes key quantitative data, details common experimental protocols for pKa determination, and illustrates the fundamental principles governing the solvent-dependent acidity of this compound.

Core Concepts: Acidity of this compound

This compound (HC(NO₂)₃) exhibits remarkable acidity for a methane derivative, a property attributable to the strong electron-withdrawing nature of the three nitro groups. These groups effectively stabilize the resulting trinitromethanide anion ((NO₂)₃C⁻) through resonance and inductive effects. The delocalization of the negative charge over the three nitro groups significantly lowers the energy of the conjugate base, thereby facilitating the release of the proton. In solution, the dissociation equilibrium is profoundly influenced by the surrounding solvent molecules.

The pKa of this compound in aqueous solution has been determined to be 0.17 ± 0.02 at 20°C, highlighting its strong acidic character.[1] The dissociation in water yields the intensely yellow trinitromethanide anion.[1] The acidity of this compound, and consequently its pKa value, is highly dependent on the properties of the solvent in which it is dissolved. Factors such as solvent polarity, dielectric constant, and the ability to form hydrogen bonds play a critical role in stabilizing the charged species involved in the dissociation equilibrium.

Data Presentation: pKa Values of this compound in Various Solvents

The following table summarizes the available experimental pKa values for this compound in different solvents. It is important to note that while the pKa in water is well-established, data in non-aqueous solvents is less abundant in the readily available scientific literature.

| Solvent | pKa Value | Temperature (°C) | Method of Determination |

| Water | 0.17 ± 0.02 | 20 | Not Specified |

| Methanol | 3.7 | Not Specified | Pulse Radiolysis |

| Ethanol | 4.7 | Not Specified | Pulse Radiolysis |

| Propan-1-ol | 5.3 | Not Specified | Pulse Radiolysis |

| Propan-2-ol | 5.9 | Not Specified | Pulse Radiolysis |

| Butan-1-ol | 5.8 | Not Specified | Pulse Radiolysis |

| Acetone | 7.2 | Not Specified | Pulse Radiolysis |

| Acetonitrile | Data not readily available | - | - |

| Dimethyl Sulfoxide (DMSO) | Data not readily available | - | - |

Note: The pKa values in alcohols and acetone were derived from dissociation constants reported in a study utilizing pulse radiolysis.

Experimental Protocols: Determination of pKa Values

The determination of pKa values for highly acidic compounds like this compound often employs spectrophotometric methods due to the distinct color of the conjugate base. Potentiometric titration is another common technique.

Spectrophotometric pKa Determination

This method leverages the difference in the UV-Vis absorption spectra between the protonated (acid) and deprotonated (anion) forms of the compound. The trinitromethanide anion is intensely colored, making this technique particularly suitable.

Principle:

The Beer-Lambert law is applied to a series of solutions containing the acid at a constant total concentration but buffered at different, known pH values. By measuring the absorbance at a wavelength where the acid and its conjugate base have different molar absorptivities, the ratio of their concentrations at each pH can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation:

pKa = pH + log([HA]/[A⁻])

where [HA] is the concentration of the undissociated acid and [A⁻] is the concentration of the conjugate base.

Generalized Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the expected pKa of the analyte are prepared. For non-aqueous solvents, the establishment of a reliable pH scale is a critical and challenging step.

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in the solvent of interest.

-

Sample Preparation: Aliquots of the this compound stock solution are added to each buffer solution to achieve a constant final concentration. Solutions of the fully protonated and fully deprotonated species are also prepared by adding a strong acid and a strong base, respectively.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The absorbances at one or more analytical wavelengths are measured.

-

Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve, or by using linear regression methods based on the Henderson-Hasselbalch equation.[2][3][4]

Mandatory Visualizations

Solvent Effects on this compound Acidity

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

A Technical Guide to the Theoretical and Computational Investigation of Trinitromethane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trinitromethane, HC(NO₂)₃, also known as nitroform, is a highly energetic compound and a powerful oxidizer. Its high acidity and thermal instability make it a molecule of significant interest in the field of energetic materials. This technical guide provides an in-depth summary of the theoretical and computational studies that have elucidated the structural, spectroscopic, and reactive properties of this compound. It details the computational methodologies employed, presents key quantitative data in a structured format, and visualizes the principal decomposition pathways and computational workflows.

Introduction

This compound is a cornerstone molecule in the chemistry of high-energy materials, often serving as a building block for high-energy dense oxidizers (HEDOs).[1] Its structure, featuring three nitro groups attached to a single carbon atom, leads to unique chemical properties, including a remarkably high acidity for a methane derivative. Understanding the molecular geometry, vibrational modes, and decomposition mechanisms of this compound is critical for the rational design of new energetic materials with tailored performance and safety characteristics. Computational chemistry provides an indispensable toolkit for investigating these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone. This guide synthesizes the findings from key theoretical studies, focusing on the molecule's structure, stability, and primary thermal decomposition pathways.

Molecular Structure and Geometry

The molecular geometry of this compound has been investigated using both computational methods and experimental techniques such as X-ray crystallography. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have proven effective in reproducing experimental structural data.[2] The key structural feature of trinitromethyl compounds is the significant lengthening of the C–N bonds compared to a typical C-N single bond (approx. 1.47 Å), a result of the steric repulsion between the large nitro groups.[1]

The table below summarizes the geometric parameters of this compound calculated at the B3LYP/6-311G** level of theory, which show good agreement with experimental findings.[2][3]

| Parameter | Description | Calculated Value (B3LYP/6-311G )** |

| r(C-H) | Carbon-Hydrogen bond length | 1.088 Å |

| r(C-N) | Carbon-Nitrogen bond length | 1.505 Å |

| r(N-O) | Nitrogen-Oxygen bond lengths | 1.216 Å, 1.217 Å |

Table 1: Calculated geometric parameters of this compound.[3]

Vibrational Properties

Vibrational spectroscopy is a critical tool for identifying functional groups and characterizing the bonding within a molecule. Experimental Infrared (IR) studies of this compound have identified the characteristic frequencies associated with its primary vibrational modes.[2] These experimental values are consistent with the ranges observed for the trinitromethyl moiety in derivative compounds.[1]

| Vibrational Mode | Description | Experimental IR Frequency (cm⁻¹) | Typical Range in Trinitromethyl Compounds (cm⁻¹) |

| ν(C-H) | C-H stretching | 2900 | N/A |

| νₐₛ(NO₂) | Asymmetric NO₂ stretching | 1600 | 1582 - 1604 |

| νₛ(NO₂) | Symmetric NO₂ stretching | 1300 | 1288 - 1303 |

Table 2: Key experimental infrared vibrational frequencies for this compound.[1][2]

Thermal Decomposition Mechanisms

Theoretical studies have been instrumental in mapping the initial stages of the thermal decomposition of this compound. The two primary competing pathways are the unimolecular fission of a carbon-nitrogen bond and a nitro-nitrite isomerization rearrangement. High-level ab initio calculations have been used to determine the activation energies for these critical reactions.

Key Decomposition Pathways

-

C-N Bond Fission: The simplest decomposition pathway is the homolytic cleavage of a C-NO₂ bond to yield a dinitromethyl radical and nitrogen dioxide. HC(NO₂)₃ → •CH(NO₂)₂ + •NO₂

-

Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where a nitro group transforms into a nitrite group, forming an unstable intermediate, CH(NO₂)₂ONO.[4] HC(NO₂)₃ → CH(NO₂)₂ONO

The isomerization pathway is visualized in the diagram below, showing the reactant, the transition state, and the resulting nitrite intermediate.

Activation Energies

High-level ab initio multilevel procedures, such as G2M(CC5) and G2, have been employed to calculate the Gibbs energies of activation for these initial decomposition steps. These calculations provide crucial data for kinetic modeling of high-energy materials.[4]

| Reaction Pathway | Description | Gibbs Energy of Activation (ΔG‡) (kcal/mol) | Computational Method |

| C-N Bond Fission | HC(NO₂)₃ → •CH(NO₂)₂ + •NO₂ | 41.7 | G2M |

| Isomerization | HC(NO₂)₃ → CH(NO₂)₂ONO | 42.1 | G2M |

Table 3: Calculated Gibbs energies of activation for the initial decomposition reactions of this compound.[4]

Computational Protocols

The theoretical investigation of this compound and other energetic materials relies on a standardized set of computational chemistry protocols. These protocols are designed to accurately predict molecular properties by solving the electronic Schrödinger equation. A typical workflow involves geometry optimization, vibrational frequency analysis, and high-accuracy single-point energy calculations.

Standard Computational Workflow

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is commonly performed using Density Functional Theory (DFT), with the B3LYP hybrid functional and a basis set such as 6-311G** being a frequent choice.[3][4] This process adjusts the positions of the atoms until the forces on them are negligible.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Second, it provides the harmonic vibrational frequencies and the corresponding IR and Raman intensities, which can be compared with experimental spectra.[1]

-

High-Accuracy Energy Calculation: To obtain more accurate thermodynamic data, such as heats of formation and activation energies, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-level ab initio methods. These include composite methods like the Gaussian-n (G2, G3, G4) and Complete Basis Set (CBS) families of methods, which are designed to approximate the results of very high-level calculations with a more manageable computational cost.[4]

Conclusion

Theoretical and computational studies have provided profound insights into the fundamental chemical properties of this compound. Through the application of Density Functional Theory and high-level ab initio methods, researchers have accurately characterized its molecular structure, identified its key vibrational modes, and quantified the energetics of its initial decomposition pathways. The data consistently show that C-N bond fission and nitro-nitrite isomerization are the primary, competing mechanisms of thermal decay, with very similar activation barriers. The computational protocols outlined in this guide represent the standard approach for the in silico investigation of energetic materials, enabling the prediction of stability and reactivity, which is essential for the development of next-generation materials.

References

Initial Investigations into the Explosive Nature of Trinitromethane: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Trinitromethane, also known as nitroform, has a long and complex history in the field of energetic materials. First synthesized in 1857, its journey from a chemical curiosity to a component of advanced explosives and propellants has been marked by early observations of the instability of its salts, rather than the parent compound itself. This technical guide delves into the initial investigations of this compound's explosive properties, providing a historical context for its discovery and early characterization. The document outlines the seminal synthesis, reconstructs the experimental protocols of the era used to assess explosive power and sensitivity, and presents the known qualitative and comparative quantitative data. Through structured data tables and logical diagrams, this paper aims to provide a foundational understanding of the early scientific endeavors that first hinted at the energetic potential of the trinitromethyl group.

Introduction: Discovery and Early Observations

This compound was first obtained in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] His work, published in Annalen der Chemie und Pharmacie, described the formation of the ammonium salt of a novel, highly nitrated compound.[1] This discovery marked the entry of the C(NO₂)₃ moiety into the scientific landscape.

Initial observations quickly established a critical dichotomy in the substance's nature. Pure this compound was found to be a surprisingly poor explosive, difficult to initiate, and exhibiting low brisance, particularly in its solid state.[2][3] A 1952 patent explicitly noted that in its solid form, nitroform is "practically completely impossible to initiate and it cannot be made to detonate."[2]

However, the true energetic potential was revealed through its salts. This compound is a remarkably strong acid for a methane derivative, readily donating its proton to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] Early researchers discovered that many of these salts were highly unstable and prone to detonation upon stimulation by heat or impact. This acidic character is the key to its significance in explosives history; the focus of initial investigations was therefore predominantly on the hazardous nature of its ionic compounds.

Seminal Synthesis and Chemical Properties

The foundational synthesis and key properties of this compound and its salts are summarized below.

Shishkov's Synthesis of Ammonium Nitroformate (1857)

The first preparation of a this compound compound was not of the free acid but of its ammonium salt. Shishkov's method involved the aqueous decomposition of trinitroacetonitrile.

Acidity and Formation of Explosive Salts

The high acidity of this compound is central to its explosive character, as it readily forms salts that are often sensitive explosives. This relationship is a fundamental logical pathway in understanding its nature.

Experimental Protocols for Explosive Characterization

To evaluate the energetic properties of a new compound in the late 19th and early 20th centuries, researchers would have employed a set of standardized tests. While specific records of these tests on this compound from its initial discovery period are scarce, the following protocols describe the established methodologies of that era.

Measurement of Explosive Power: The Trauzl Lead Block Test

Developed by Isidor Trauzl in 1885, this test became a standard for measuring the relative strength (brisance) of an explosive.[4]

Objective: To quantify the explosive power by measuring the volume of a cavity created by the detonation of a sample in a standardized lead block.

Apparatus:

-

A soft lead cylinder, typically 200 mm in height and 200 mm in diameter.

-

A central borehole drilled to a depth of 125 mm with a diameter of 25 mm.

-

Electric detonator (blasting cap).

-

Tamping material (e.g., fine sand).

-

Graduated cylinder and water for volume measurement.

Procedure:

-

A 10-gram sample of the explosive is carefully wrapped in tin foil.

-

The foil-wrapped sample is placed at the bottom of the borehole in the lead block.

-

An electric detonator is inserted into the sample.

-

The remaining space in the borehole is filled with sand, which is then tamped down.

-

The detonator is fired electrically from a safe distance.

-

After the explosion, the resulting enlarged cavity in the lead block is cleaned of debris.

-

The volume of the cavity is measured by filling it with water and then pouring the water into a graduated cylinder.

-

The initial volume of the borehole is subtracted from the final measured volume to determine the net expansion in cubic centimeters (cm³). This value is the "Trauzl number."[5]

Sensitivity to Mechanical Stimuli: Impact Sensitivity Test

Early investigations into the safety of handling a new explosive would have involved assessing its sensitivity to impact, often using a drop-weight apparatus.

Objective: To determine the minimum height from which a standard weight must be dropped to cause a sample of the explosive to detonate or deflagrate.

Apparatus:

-

A drop-hammer apparatus, consisting of a solid base (anvil), a guide for a falling weight, and a striker pin.

-

A standardized weight (e.g., 2 kg).

-

A striker pin to transfer the energy from the weight to the sample.

Procedure:

-

A small, measured amount of the explosive sample (typically 30-40 mg) is placed on the anvil.

-

The striker pin is placed carefully on top of the sample.

-

The weight is dropped from a predetermined height onto the striker pin.

-

The result is observed for any sign of a reaction (e.g., flash, smoke, or audible report), which is recorded as a "go." The absence of a reaction is a "no-go."

-

The test is repeated multiple times, with the drop height adjusted based on the previous result (e.g., the "up-and-down" or Bruceton method, though simpler methodologies were used initially).

-

The data is analyzed to determine the height at which there is a 50% probability of initiation (H₅₀). A lower H₅₀ value indicates greater sensitivity.

Quantitative and Qualitative Data

Qualitative Explosive Properties of Nitroform and its Salts

| Compound | Physical State | Observation | Citation(s) |

| This compound (Nitroform) | Pale yellow crystals | Very difficult to initiate in pure form; a poor explosive with low brisance. Cannot be detonated in solid state. | [2][3] |

| Potassium Nitroformate | Lemon yellow solid | Decomposes slowly at room temperature; explodes above 95 °C. | [1] |

| Ammonium Nitroformate | Solid | More stable than potassium salt; deflagrates or explodes above 200 °C. | [1] |

Comparative Explosive Power (Trauzl Test)

While no early Trauzl value for this compound has been found, this table provides context by showing the measured power of other explosives from that era.

| Explosive | Trauzl Number (cm³/10g) | Notes | Citation(s) |

| Trinitrotoluene (TNT) | 300 | A standard benchmark for explosive power, first synthesized in 1863. | [4] |

| Nitroglycerin | 520 | A powerful but highly sensitive liquid explosive, synthesized in 1847. | [4] |

| RDX (Hexogen) | 480 | Synthesized in 1898, a very powerful military explosive. | [4] |

| Acetone Peroxide (APEX) | 250 | A highly sensitive primary explosive. | [4] |

Conclusion

The initial investigations into this compound established it not as a potent explosive in its own right, but as the parent compound of a series of highly sensitive and energetic salts. The discovery by Shishkov in 1857 opened a new chapter in nitro chemistry, but it was the subsequent characterization of the nitroformates that revealed the true explosive nature associated with the trinitromethyl group. While detailed quantitative data from these early studies remain elusive, the qualitative observations and the application of standardized testing protocols of the time, such as the Trauzl test, would have guided the 19th and early 20th-century understanding of these materials. The pronounced acidity of this compound was, and remains, the pivotal property linking its chemical structure to its explosive potential. These foundational insights paved the way for the eventual development of more stable and powerful energetic materials based on the nitroform structure.

References

Pioneers of Nitroform: A Technical Exploration of Trinitromethane's Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroform, systematically known as trinitromethane [HC(NO₂)₃], stands as a compound of significant interest in the field of energetic materials and organic synthesis. Characterized by its high oxygen content and the remarkable acidity of its C-H bond, nitroform has a rich history of scientific inquiry. This technical guide delves into the foundational research of the key pioneers who first isolated, synthesized, and characterized this unique molecule. We will explore their groundbreaking findings, detail the experimental protocols they established, and present the quantitative data that underpins our current understanding of nitroform and its derivatives.

The Dawn of Discovery: Early Pioneers and Their Seminal Findings

The initial isolation and subsequent characterization of nitroform were the results of meticulous work by several pioneering chemists in the 19th and early 20th centuries. Their discoveries laid the groundwork for over a century of research into high-energy materials.

Leon Nikolaevich Shishkov (L. Schischkoff)

The first successful isolation of a nitroform salt is credited to the Russian chemist Leon Nikolaevich Shishkov. In 1857, Shishkov obtained the ammonium salt of nitroform, a yellow crystalline solid.[1] His work marked the formal discovery of the this compound molecule, opening the door for further investigation into its properties and potential applications.

Adolfo Baschieri

A significant breakthrough in the synthesis of nitroform occurred in 1900, thanks to the work of Italian chemist Adolfo Baschieri. He discovered that nitroform could be produced through the reaction of acetylene with anhydrous nitric acid.[1] This method proved to be scalable and became the cornerstone of industrial nitroform production throughout the 20th century.[1]

Adolph von Baeyer

While the renowned German chemist and Nobel laureate Adolph von Baeyer is not directly credited with the discovery of nitroform, his extensive work on nitroso compounds, uric acid derivatives, and organic dyes during the same period significantly advanced the field of organic chemistry.[2][3][4][5][6] His development of new synthetic methods and his deep understanding of chemical structures provided the theoretical framework upon which the study of complex molecules like nitroform could flourish.

Hurd and Starke

During World War II, British chemists Hurd and Starke made a pivotal discovery regarding the reactivity of nitroform. They found that this compound reacts with paraformaldehyde to yield trinitroethanol.[1] This derivative proved to be a valuable precursor for the synthesis of even more powerful explosives, such as trinitroethylorthoformate and trinitroethylorthocarbonate, highlighting the importance of nitroform as a building block in energetic materials chemistry.[1]

Physicochemical Properties of Nitroform

Nitroform is a pale yellow crystalline solid with a relatively low melting point.[1] It is highly acidic, readily donating its proton to form the intensely yellow nitroformate anion, [C(NO₂)₃]⁻.[1] This high acidity is a defining characteristic and is central to much of its chemistry.

| Property | Value | Reference |

| Molar Mass | 151.04 g/mol | [1] |

| Density | 1.469 g/cm³ | [1] |

| Melting Point | 15 °C (59 °F; 288 K) | [1] |

| Solubility in Water | 44 g/100 mL at 20 °C | [1] |

| Acidity (pKa) | 0.17 ± 0.02 at 20 °C | [1] |

Experimental Protocols: Synthesis of Nitroform and its Salts

Several methods for the synthesis of nitroform have been developed since its discovery. The following protocols are based on historical and contemporary laboratory practices.

Synthesis of Nitroform via Hydrolysis of Tetranitromethane

This laboratory-scale synthesis involves the mild basic hydrolysis of tetranitromethane.[1]

Materials:

-

Tetranitromethane

-

Potassium hydroxide

-

Ethanol

-

Water

-

Ice

Procedure:

-

A solution of potassium hydroxide (6.9 g, 122.4 mmol) is prepared in a mixture of water (7 mL) and ethanol (17 mL).

-